molecular formula C17H15N5O3S2 B2871506 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034561-06-1

4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2871506
M. Wt: 401.46
InChI Key: COTXMBITMFBJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15N5O3S2 and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzenesulfonamide Derivatives in Medicinal Chemistry

Benzenesulfonamide derivatives have been extensively studied for their potential as inhibitors of various enzymes. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic effects, as well as potential applications in the treatment of neurodegenerative diseases. For instance, derivatives have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These inhibitors can block the enzyme in both rats and gerbils after oral administration, suggesting their potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Inhibition of Carbonic Anhydrases

Benzenesulfonamides incorporating various moieties have shown potent inhibitory activity against human carbonic anhydrase isozymes, which are involved in numerous physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer. Some compounds significantly inhibited carbonic anhydrase IX, a transmembrane tumor-associated isoform, highlighting their potential as anticancer agents (Alafeefy et al., 2015).

Anti-Inflammatory and Antioxidant Activities

Research on celecoxib derivatives, which share a similar sulfonamide moiety, has revealed that these compounds may exhibit anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that benzenesulfonamide derivatives could be designed to target a wide range of diseases, further underlining the importance of this chemical scaffold in drug discovery and development (Küçükgüzel et al., 2013).

Application in Textile and Material Science

In addition to medicinal applications, benzenesulfonamide derivatives have been explored for their utility in materials science, such as the development of azodyes for UV protection and antimicrobial properties of cotton fabrics. This indicates the versatility of these compounds beyond pharmaceuticals, highlighting their potential in various industrial applications (Mohamed et al., 2020).

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S2/c1-12-19-16(11-25-12)13-4-6-15(7-5-13)27(23,24)18-9-14-10-22(21-20-14)17-3-2-8-26-17/h2-8,10-11,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTXMBITMFBJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

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